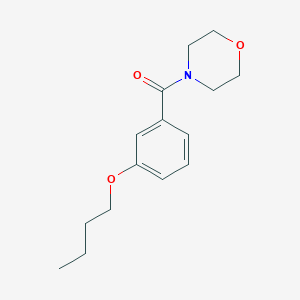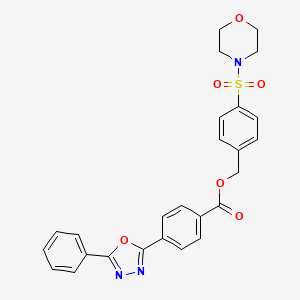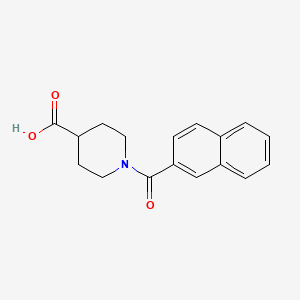
4-(3-butoxybenzoyl)morpholine
Overview
Description
4-(3-butoxybenzoyl)morpholine, also known as BBM, is a chemical compound that has been widely used in scientific research applications. BBM belongs to the class of compounds known as benzoylmorpholines, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 4-(3-butoxybenzoyl)morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(3-butoxybenzoyl)morpholine has been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell proliferation and survival. 4-(3-butoxybenzoyl)morpholine has also been shown to inhibit the activation of nuclear factor kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
4-(3-butoxybenzoyl)morpholine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. 4-(3-butoxybenzoyl)morpholine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, 4-(3-butoxybenzoyl)morpholine has been shown to inhibit the replication of several viruses, including human immunodeficiency virus and hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(3-butoxybenzoyl)morpholine in lab experiments is its high potency and selectivity. 4-(3-butoxybenzoyl)morpholine has been shown to have a low toxicity profile and can be used at low concentrations without affecting normal cells. However, one of the limitations of using 4-(3-butoxybenzoyl)morpholine is its poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 4-(3-butoxybenzoyl)morpholine. One area of research is the development of new synthetic methods for 4-(3-butoxybenzoyl)morpholine that can improve its solubility and increase its potency. Another area of research is the investigation of 4-(3-butoxybenzoyl)morpholine as a potential therapeutic agent for the treatment of cancer and viral infections. Additionally, the use of 4-(3-butoxybenzoyl)morpholine as a fluorescent probe for the detection of metal ions in biological systems can be further explored. Finally, the mechanism of action of 4-(3-butoxybenzoyl)morpholine can be further elucidated to identify new targets for drug development.
Conclusion:
In conclusion, 4-(3-butoxybenzoyl)morpholine is a chemical compound that has been widely used in scientific research applications. 4-(3-butoxybenzoyl)morpholine has several biological activities, including antitumor, anti-inflammatory, and antiviral activities. 4-(3-butoxybenzoyl)morpholine has also been used as a fluorescent probe and as a photosensitizer in photodynamic therapy. Future research on 4-(3-butoxybenzoyl)morpholine can lead to the development of new synthetic methods and the identification of new targets for drug development.
Scientific Research Applications
4-(3-butoxybenzoyl)morpholine has been extensively used in scientific research as a tool to study various biological processes. It has been shown to have antitumor, anti-inflammatory, and antiviral activities. 4-(3-butoxybenzoyl)morpholine has also been used as a fluorescent probe for the detection of metal ions in biological systems. In addition, 4-(3-butoxybenzoyl)morpholine has been used as a photosensitizer in photodynamic therapy, a technique that uses light to activate a photosensitizing agent to produce reactive oxygen species that can kill cancer cells.
properties
IUPAC Name |
(3-butoxyphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-3-9-19-14-6-4-5-13(12-14)15(17)16-7-10-18-11-8-16/h4-6,12H,2-3,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIKXHDXRCXWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Butoxyphenyl)(morpholin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B4772807.png)
![6-methyl-3-phenyl-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}isoxazolo[5,4-b]pyridine](/img/structure/B4772819.png)
![3-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B4772838.png)
![4-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4772842.png)
![3-[3-(2-methoxy-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4772849.png)
![7-(2-naphthyl)-2-{[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4772859.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4772860.png)
![2-(3,4-dimethylphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B4772864.png)
![N-benzyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B4772868.png)



![ethyl 6-{2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4772892.png)
![[5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4772907.png)